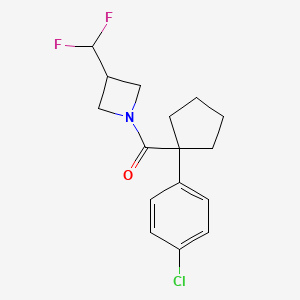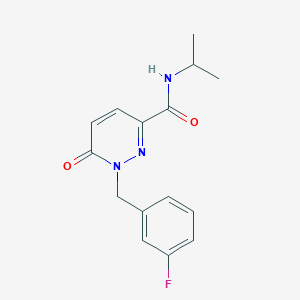
1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry. The presence of the fluorobenzyl group suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the attachment of the fluorobenzyl and isopropyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the fluorobenzyl group, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with acids or bases, and the fluorobenzyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar fluorobenzyl group .Applications De Recherche Scientifique
Solid-State Tautomeric Structure Analysis
The solid-state tautomeric structure of related HIV integrase inhibitors has been analyzed using single-crystal X-ray crystallography. This method helps in understanding the conformation and tautomeric structure of such compounds, critical for developing effective HIV treatments. For example, Bacsa et al. (2013) studied the tautomeric structure of a related compound to evaluate its electron distribution and hydrogen bonding patterns, which are key factors in its biological activity (Bacsa, Okello, Singh, & Nair, 2013).
Metabolic Fate and Excretion Analysis
Understanding the metabolic fate and excretion of such compounds is essential for their development as pharmaceuticals. Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to investigate the metabolism and excretion of similar HIV integrase inhibitors in rats and dogs. This study provided valuable data for selecting candidates for further development in a drug discovery program (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Antitumor Activity
Synthesis and analysis of similar compounds have shown potential antitumor activities. For instance, Hao et al. (2017) synthesized a compound with a similar structure and assessed its ability to inhibit the proliferation of certain cancer cell lines. Such studies are crucial in the search for new cancer treatments (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Enzyme Inhibition for Medical Applications
Several studies have focused on developing enzyme inhibitors using compounds with similar structures. These inhibitors can be vital in treating diseases like Alzheimer's or cancer. For example, Rais et al. (2017) explored hydroxamate-based inhibitors for potential use in neuropathic pain treatment (Rais, Vávra, Tichý, Dash, Gadiano, Tenora, Monincová, Bařinka, Alt, Zimmermann, Wu, Wozniak, Majer, Tsukamoto, & Slusher, 2017).
Synthesis and Evaluation of Antimicrobial Activities
Compounds with a structure related to 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. This research is pivotal in developing new antibiotics to combat resistant bacterial strains. For instance, Desai et al. (2013) synthesized new derivatives and evaluated their antimicrobial efficacy against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-propan-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10(2)17-15(21)13-6-7-14(20)19(18-13)9-11-4-3-5-12(16)8-11/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZBYGWSROBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)
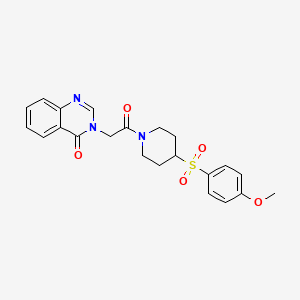
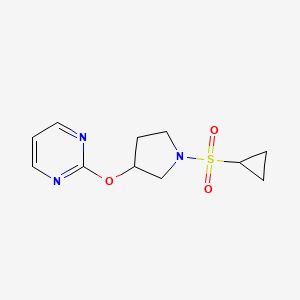
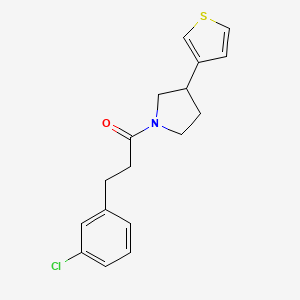
![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)
![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)

![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)
